

4-Iodoisoxazole: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: **4-Iodoisoxazole**

Cat. No.: **B1321973**

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Introduction: **4-Iodoisoxazole** is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. The presence of an iodine atom at the 4-position of the isoxazole ring provides a reactive handle for the introduction of diverse functional groups, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki coupling. This technical guide provides key physicochemical data, detailed experimental protocols for its synthesis and subsequent reactions, and an overview of its relevance in modulating biological signaling pathways.

Core Physicochemical Data

A summary of the key quantitative data for **4-Iodoisoxazole** is presented in the table below for easy reference.

Property	Value	Reference
CAS Number	847490-69-1	N/A
Molecular Formula	C_3H_2INO	N/A
Molecular Weight	194.96 g/mol	N/A

Synthesis and Functionalization

Experimental Protocol 1: Synthesis of 4-Iodoisoxazoles by Iodination

This protocol describes a general method for the synthesis of **4-iodoisoxazoles** from the corresponding isoxazole precursors using N-iodosuccinimide (NIS) and trifluoroacetic acid (TFA).^[1]

Materials:

- Substituted isoxazole (1.0 eq)
- N-Iodosuccinimide (NIS) (1.1 eq)
- Trifluoroacetic acid (TFA) (catalytic amount)
- Dichloromethane (DCM)
- Saturated aqueous sodium thiosulfate solution
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- To a solution of the starting isoxazole in dichloromethane, add N-iodosuccinimide and a catalytic amount of trifluoroacetic acid.
- Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

- Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired **4-iodoisoxazole**.

Experimental Protocol 2: Suzuki Coupling of 4-iodoisoxazole

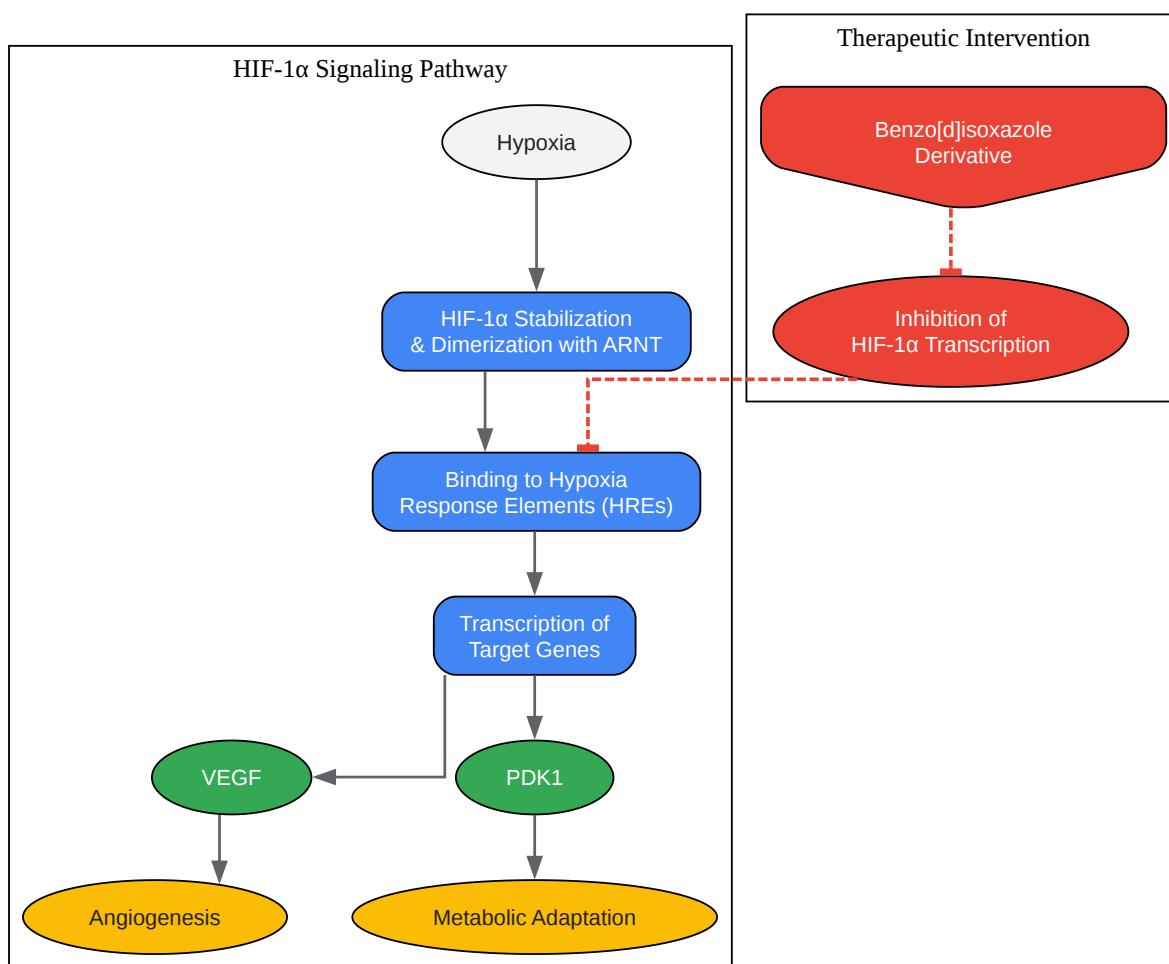
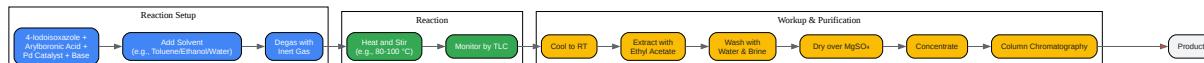
This protocol provides a general procedure for the palladium-catalyzed Suzuki cross-coupling of **4-iodoisoxazole** with an arylboronic acid to synthesize 3,4-disubstituted isoxazoles.[\[1\]](#)[\[2\]](#)

Materials:

- **4-iodoisoxazole** (1.0 eq)
- Arylboronic acid (1.2 eq)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 5 mol%)
- Base (e.g., Na_2CO_3 , 2.0 eq)
- Solvent (e.g., a mixture of toluene, ethanol, and water)
- Ethyl acetate
- Water
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- In a reaction vessel, combine **4-iodoisoxazole**, the arylboronic acid, the palladium catalyst, and the base.
- Add the solvent system to the mixture.
- Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-20 minutes.
- Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by TLC.
- Cool the reaction mixture to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the 3,4-disubstituted isoxazole.



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References

- 1. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
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